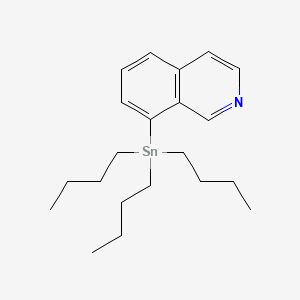

(S)-(+)-COP-Cl Catalyst

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

A catalyst is a substance that increases the rate of a chemical reaction by reducing the energy barrier without being consumed in the process. It works by providing an alternative reaction pathway with a lower activation energy .

Synthesis Analysis

The synthesis of a catalyst often involves several steps, including the preparation of the active component, support material, and the combination of these components. The synthesis method can significantly influence the properties and performance of the catalyst .Molecular Structure Analysis

The molecular structure of a catalyst is crucial as it directly influences its catalytic performance. Techniques such as X-ray diffraction, electron microscopy, and spectroscopic methods are commonly used to analyze the structure of catalysts .Chemical Reactions Analysis

Catalysts work by providing an alternative reaction pathway and reducing the activation energy of the reaction. They can participate in the reaction, form intermediates, and then be regenerated at the end of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a catalyst, such as its surface area, pore size, chemical composition, and electronic structure, can significantly influence its catalytic performance .Aplicaciones Científicas De Investigación

Nanostructured CoP, a catalyst system with CoP/peroxymonosulfate, demonstrated significant improvement in catalytic activity for the degradation of organic pollutants. This system achieved a 97.2% degradation of orange II within 4 minutes and showed high efficiency for other phenolic pollutants. It also exhibited great adaptability of pH and excellent anti-interference performance toward various anions (Luo et al., 2017).

Cobalt phosphide (CoP), synthesized via the hydrothermal route, was found to be highly active for oxygen evolution in electrochemical water splitting in alkaline solution. CoP nanorod-based electrodes exhibited competitive performance with commercial IrO2 catalysts (Chang et al., 2015).

Hierarchical CoP/Ni5P4/CoP microsheet arrays were developed as a robust pH-universal electrocatalyst for efficient hydrogen generation, requiring an overpotential of only 33 mV to achieve a benchmark of 10 mA cm−2 in acid media. This catalyst performed comparably to state-of-the-art Pt catalysts (Mishra et al., 2018).

CoP nanoparticles, originally efficient alkaline hydrogen-evolving materials, underwent a unique metamorphosis upon anodic potential cycling in alkaline electrolyte, transforming into an efficient and robust catalytic environment for oxygen evolution reaction (OER) (Ryu et al., 2015).

Cobalt oxazoline palladacycles (COP), containing various ligands, were prepared as catalysts for the asymmetric rearrangement of allylic trichloroacetimidates, providing high enantiomeric purities in various solvents (Kirsch et al., 2004).

Halogen-doped carbon dots modifying amorphous cobalt phosphide were developed as robust electrocatalysts for overall water splitting and exhibited superior electrocatalytic performance in alkaline solution (Song et al., 2022).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

InChI |

InChI=1S/2C28H20.2C11H14NO.2ClH.2Co.2Pd/c2*1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23;2*1-8(2)10-7-13-11(12-10)9-5-3-4-6-9;;;;;;/h2*1-20H;2*3-6,8,10H,7H2,1-2H3;2*1H;;;;/q;;;;;;;;;+1/t;;2*10-;;;;;;/m..11....../s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQAJIYOELNUHN-OBZHMDMCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)[C]2[CH][CH][CH][CH]2.CC(C)C1COC(=N1)[C]2[CH][CH][CH][CH]2.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[ClH+][Pd-][ClH+].[Co].[Co].[Pd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)[C]2[CH][CH][CH][CH]2.CC(C)[C@H]1COC(=N1)[C]2[CH][CH][CH][CH]2.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[ClH+][Pd-][ClH+].[Co].[Co].[Pd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H70Cl2Co2N2O2Pd2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1469.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-COP-Cl Catalyst | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B599269.png)